![molecular formula C14H20BrNO6 B4000034 N-[2-(2-bromo-4-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4000034.png)
N-[2-(2-bromo-4-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Descripción general
Descripción
N-[2-(2-bromo-4-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid is a complex organic compound that features a brominated phenoxy group, an ethyl linkage, and a methoxyethanamine moiety
Aplicaciones Científicas De Investigación
N-[2-(2-bromo-4-methylphenoxy)ethyl]-2-methoxyethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromo-4-methylphenoxy)ethyl]-2-methoxyethanamine typically involves multiple steps, starting with the bromination of 4-methylphenol to form 2-bromo-4-methylphenol. This intermediate is then reacted with 2-chloroethylamine in the presence of a base to form N-[2-(2-bromo-4-methylphenoxy)ethyl]amine. The final step involves the methylation of the amine group using methoxyethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-bromo-4-methylphenoxy)ethyl]-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom or reduction of the amine group.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Mecanismo De Acción
The mechanism of action of N-[2-(2-bromo-4-methylphenoxy)ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The ethyl and methoxyethanamine moieties contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Uniqueness
N-[2-(2-bromo-4-methylphenoxy)ethyl]-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated phenoxy group and methoxyethanamine moiety make it particularly versatile for various applications in research and industry.
Propiedades
IUPAC Name |
N-[2-(2-bromo-4-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.C2H2O4/c1-10-3-4-12(11(13)9-10)16-8-6-14-5-7-15-2;3-1(4)2(5)6/h3-4,9,14H,5-8H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEBZRUAVNAYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNCCOC)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzyl-1-[3-(4-methoxyphenoxy)propyl]piperidine;oxalic acid](/img/structure/B3999951.png)
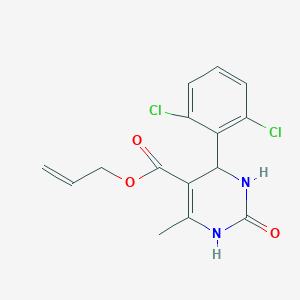
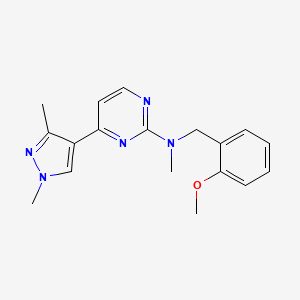
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B3999970.png)
![2-[(5-benzhydryl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3999972.png)
![methyl 4-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3999974.png)
![Oxalic acid;4-[3-(2-prop-2-enylphenoxy)propyl]morpholine](/img/structure/B3999985.png)
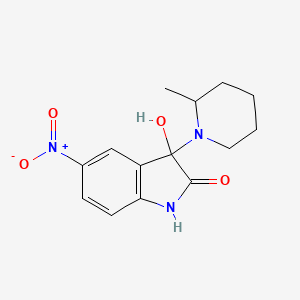
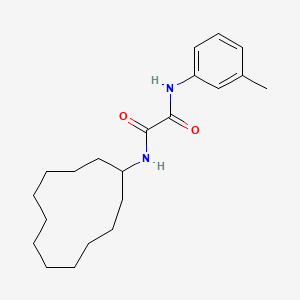
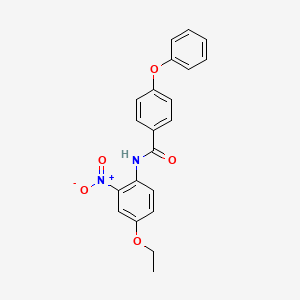
![N'-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4000027.png)
![N-(4-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4000046.png)
![Diethyl 2-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]propanedioate](/img/structure/B4000052.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine oxalate](/img/structure/B4000055.png)
